molecular formula C9H11ClN2O B573093 6-(Aminomethyl)isoindolin-1-one hydrochloride CAS No. 1250443-39-0

6-(Aminomethyl)isoindolin-1-one hydrochloride

Cat. No. B573093
CAS RN: 1250443-39-0
M. Wt: 198.65
InChI Key: PHAHVBHGQKJFFS-UHFFFAOYSA-N
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Description

6-(Aminomethyl)isoindolin-1-one hydrochloride is a chemical compound with the CAS Number: 1250443-39-0 . It has a molecular weight of 198.65 and is used primarily for research and development .


Synthesis Analysis

The synthesis of 6-(Aminomethyl)isoindolin-1-one involves a concise process that includes cyanation without using costly transition metal catalysts and complete hydrogenation of the resulting dicyanide . This synthetic route emphasizes high atom-efficiency and simple operation .


Molecular Structure Analysis

The Inchi Code for 6-(Aminomethyl)isoindolin-1-one hydrochloride is 1S/C9H10N2O.ClH/c10-4-6-1-2-7-5-11-9(12)8(7)3-6;/h1-3H,4-5,10H2,(H,11,12);1H .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6-(Aminomethyl)isoindolin-1-one include cyanation and hydrogenation . The cyanation process does not require the use of costly transition metal catalysts . The hydrogenation process involves the complete reduction of the resulting dicyanide .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-(Aminomethyl)isoindolin-1-one hydrochloride include a molecular weight of 198.65 .

Scientific Research Applications

  • Synthesis and Anticancer Activity : A study by Pham Van Khang et al. (2020) developed a simple and efficient method for synthesizing 2-substituted-3-(2-oxoalkyl)isoindolin-1-one derivatives. These derivatives exhibited cytotoxic activity on HeLa, A549, and Hep-2 cancer cell lines at µg/mL concentrations, suggesting potential applications in cancer therapy (Pham Van Khang et al., 2020).

  • Metal Complex Formation : Research by Brandon L. Dietrich et al. (2005) investigated the reaction chemistry of the sterically crowded isoindoline pincer ligand, 6'-MeLH, with various metal ions like Cd2+, Zn2+, and Pd2+. This study highlights the potential of isoindoline derivatives in forming complex metal-ligand structures with applications in inorganic chemistry (Dietrich et al., 2005).

  • Synthesis of Isoindoline Derivatives : Teresa Mancilla et al. (2001) focused on the synthesis of 2-substituted isoindoline derivatives of α-amino acids. These compounds have potential applications in the synthesis of multidrug resistance reversal agents, anti-inflammatory, and diuretic agents, and could be used as ligands for organometallic compounds with antitumor properties (Mancilla et al., 2001).

  • Natural Products with Diverse Bioactivity : S. Upadhyay et al. (2020) reviewed 1-isoindolinone based natural products and their variable fused, oxidized, and reduced state skeletons. These compounds are found in a wide range of naturally occurring substances with diverse biological activities and therapeutic potential for various chronic diseases (Upadhyay et al., 2020).

  • Synthesis in Ionic Liquids : A study by H. Cao et al. (2008) described efficient approaches for the synthesis of isoindolin-1-one derivatives in phosphonium salt ionic liquids. This research opens up new methods for chemical synthesis that are potentially more environmentally friendly (Cao et al., 2008).

  • Synthesis of Isoindolin-1-ones : T. Tsuritani et al. (2006) reported a short and efficient synthesis method for isoindolin-1-ones, demonstrating the potential for easier production of these compounds, which can be significant in various chemical and pharmaceutical applications (Tsuritani et al., 2006).

  • Synthesis and Antiviral Activity : A. Ivashchenko et al. (2014) synthesized new derivatives of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and studied their antiviral activities. These compounds showed potential efficacy against influenza virus, highlighting their relevance in antiviral drug development (Ivashchenko et al., 2014).

  • Synthesis of Tetrabenzoporphins : Research by V. Kopranenkov et al. (1985) explored the use of isoindoline hydrochloride in the synthesis of zinc tetrabenzoporphin and other complex organic compounds, indicating its utility in organic synthesis and potential applications in material science (Kopranenkov et al., 1985).

Safety And Hazards

The safety information for 6-(Aminomethyl)isoindolin-1-one hydrochloride includes several precautionary statements such as P261 (Avoid breathing dust, fume, gas, mist, vapours, spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

6-(Aminomethyl)isoindolin-1-one is a key intermediate enroute to many investigational therapeutic agents . Its synthesis process emphasizes high atom-efficiency and simple operation, which could be beneficial for future research and development . Furthermore, isoindolin-1-one derivatives have been studied for their potential therapeutic effects, suggesting potential future directions in medical research .

properties

IUPAC Name

6-(aminomethyl)-2,3-dihydroisoindol-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.ClH/c10-4-6-1-2-7-5-11-9(12)8(7)3-6;/h1-3H,4-5,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHAHVBHGQKJFFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)CN)C(=O)N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856605
Record name 6-(Aminomethyl)-2,3-dihydro-1H-isoindol-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Aminomethyl)isoindolin-1-one hydrochloride

CAS RN

1250443-39-0
Record name 6-(Aminomethyl)-2,3-dihydro-1H-isoindol-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(aminomethyl)-2,3-dihydro-1H-isoindol-1-one hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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